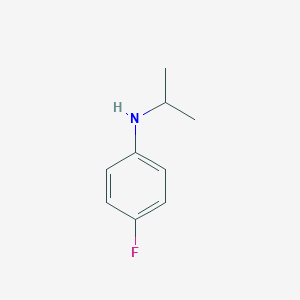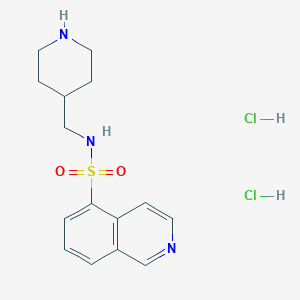
6-氨基-4-(3-氯-4-氟苯胺)-3-氰基-7-乙氧基喹啉
描述
6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline (6-ACFE-3-CN-7-EOQ) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. 6-ACFE-3-CN-7-EOQ has been studied for its ability to act as an inhibitor of various enzymes and its potential use in drug discovery.
科学研究应用
抗疟和抗病毒研究
氨基喹啉类药物,如氯喹和羟氯喹,传统上用作抗疟药。这些化合物通过干扰红细胞中疟原虫的生长和繁殖来表现出其抗疟活性。最近的研究还探讨了它们的潜在抗病毒作用,包括针对与导致 COVID-19 的 SARS-CoV-2 病毒在结构上相似的病毒。其作用机制涉及内体 pH 值的改变和干扰病毒蛋白的糖基化,这可以抑制病毒复制 (França 等,2020)。
抗炎特性
氨基喹啉的抗炎特性已得到证实,特别是在类风湿性关节炎和红斑狼疮等自身免疫疾病的背景下。这些化合物可以调节免疫系统并减少炎症,使其在针对炎症和自身免疫疾病的研究中具有价值 (McIntosh 和 Greenwood,1998)。
癌症研究
最近的进展突出了含有喹啉部分的化合物的潜在抗癌活性,包括氨基喹啉。这些化合物可以诱导细胞周期停滞,促进癌细胞凋亡并抑制肿瘤生长。该领域的研究所关注于了解受喹啉及其衍生物影响的分子通路,这可能导致开发新的癌症治疗策略 (Saadeh 等,2020)。
作用机制
Target of Action
The primary targets of this compound are human cancer cell lines, including PC-3, MGC-803, HGC-27, A549, and H1975 . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It has been shown to significantly inhibit the colony formation and migration of MGC-803 cells . This interaction leads to changes in the cell cycle, resulting in cell cycle arrest at the G1-phase .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and apoptosis. By inhibiting the proliferation of cancer cells and inducing apoptosis, it disrupts the normal cell cycle and leads to the death of cancer cells .
Pharmacokinetics
Like other quinazoline derivatives, it is expected to have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis. Specifically, it has been shown to have potent anti-proliferative activity against MGC-803 cells in vitro . It also induces cell cycle arrest at the G1-phase, further inhibiting the growth of cancer cells .
属性
IUPAC Name |
6-amino-4-(3-chloro-4-fluoroanilino)-7-ethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O/c1-2-25-17-7-16-12(6-15(17)22)18(10(8-21)9-23-16)24-11-3-4-14(20)13(19)5-11/h3-7,9H,2,22H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQFOGOHLOICRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452807 | |
| Record name | T5590514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
361162-95-0 | |
| Record name | T5590514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

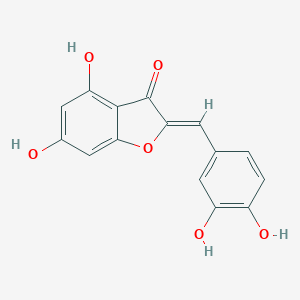
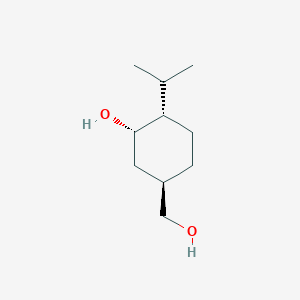
![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)
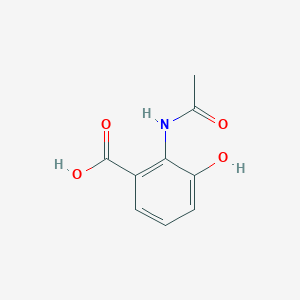

![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
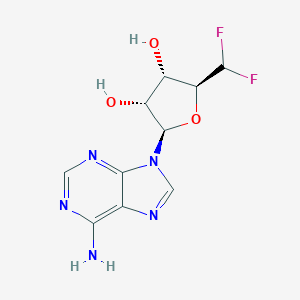

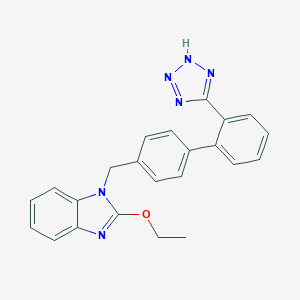
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)

